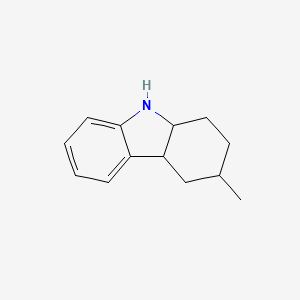

3-Methyl-2,3,4,4a,9,9a-hexahydro-1h-carbazole

Descripción

Propiedades

Número CAS |

6731-87-9 |

|---|---|

Fórmula molecular |

C13H17N |

Peso molecular |

187.28 g/mol |

Nombre IUPAC |

3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole |

InChI |

InChI=1S/C13H17N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,11,13-14H,6-8H2,1H3 |

Clave InChI |

SODRAWBDYLZLOQ-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC2C(C1)C3=CC=CC=C3N2 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole typically involves the hydrogenation of 3-Methylcarbazole. The process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation without over-reduction or degradation of the carbazole core.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of robust catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole derivatives with different functional groups.

Reduction: Further reduction can lead to the formation of fully saturated carbazole derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the carbazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with a palladium catalyst is typically used.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions include various carbazole derivatives with altered electronic and steric properties, making them suitable for different applications in materials science and pharmaceuticals.

Aplicaciones Científicas De Investigación

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole has several scientific research applications:

Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent electron-donating properties.

Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic and mechanical properties.

Mecanismo De Acción

The mechanism of action of 3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole involves its interaction with various molecular targets. In organic electronics, it acts as an electron donor, facilitating charge transport in devices like OLEDs and OPVs. In pharmaceuticals, it interacts with specific enzymes and receptors, modulating biological pathways to exert its therapeutic effects .

Comparación Con Compuestos Similares

Structural and Electronic Differences

Aromatic vs. Hydrogenated Carbazoles :

- Carbazole (Fully Aromatic) : Exhibits strong π-π interactions, leading to aggregation-induced quenching in OLEDs. Lower electron density compared to hydrogenated analogs .

- 3-Methyl-hexahydro-carbazole : Reduced aromaticity enhances electron-donating strength. The saturated rings increase HOMO energy levels (-5.2 eV vs. -5.6 eV for carbazole), improving charge transfer efficiency in DSSCs and OLEDs .

Substituent Effects :

- 9-(p-Tolyl)-hexahydro-carbazole : The bulky p-tolyl group at the 9-position prevents aggregation, yielding higher luminescence quantum yields (62.6% for benzoxadiazole derivatives) compared to 3-methyl analogs .

- 6-Methyl-hexahydro-carbazole : Substitution at the 6-position alters dipole moments, affecting solvatochromic shifts and Stokes displacement (e.g., ∆ν = 3,200–5,500 cm⁻¹) .

Optoelectronic Performance in OLEDs

Key Findings :

- Replacing oxygen with heavier chalcogens (S, Se) in acceptor units induces red shifts (∆λ = 30–50 nm) without significantly reducing quantum yields .

- The 3-methyl derivative exhibits lower turn-on voltages (2.4–3.0 V) compared to carbazole-based OLEDs (3.5–4.0 V), attributed to improved charge injection .

Performance in DSSCs

| Donor Unit | PCE (%) | Jsc (mA/cm²) | Voc (V) | Reference |

|---|---|---|---|---|

| 3-Methyl-hexahydro-carbazole | 7.2 | 14.3 | 0.72 | |

| 4-(p-Tolyl)-cyclopenta-indolyl | 7.1 | 14.1 | 0.71 | |

| Carbazole | 6.8 | 13.5 | 0.69 |

Key Findings :

- The hydrogenated carbazole donor achieves comparable power conversion efficiency (PCE) to cyclopenta-indolyl derivatives, demonstrating its viability in DSSCs .

- Enhanced electron density in the hexahydro-carbazole core improves charge separation and reduces recombination losses .

Pharmacological Derivatives

- 9-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-hexahydro-carbazole : A JAK3 inhibitor with improved metabolic stability over carbazole-based drugs, highlighting the scaffold’s versatility .

- 6-Bromo-hexahydro-carbazole : Bromination at the 6-position enhances binding affinity in kinase inhibition but reduces solubility .

Advantages :

- Reduced Aggregation : Bulky substituents (e.g., p-tolyl, methyl) prevent π-π stacking, critical for high-efficiency OLEDs .

- Tunable Optoelectronics : Chalcogen substitution and hydrogenation enable precise control over emission wavelengths and charge transfer .

- Broad Applicability : Effective in DSSCs, OLEDs, and pharmaceuticals due to structural flexibility .

Limitations :

Actividad Biológica

3-Methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole is a compound belonging to the carbazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, including its potential therapeutic effects and mechanisms of action based on recent research findings.

- Molecular Formula : C13H17N

- Molecular Weight : 187.28 g/mol

- CAS Number : 1775-86-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of carbazole derivatives, including 3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, particularly affecting the MCF-7 breast cancer cell line. This is achieved by modulating key signaling pathways such as PI3K/Akt/mTOR .

- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic apoptotic pathways. Compounds derived from this scaffold have demonstrated significant cytotoxicity with IC50 values as low as 0.38 µM against certain cancer cell lines .

- Antioxidant Activity : The antioxidant properties of this compound contribute to its anticancer effects by reducing oxidative stress within cells. Studies have reported radical scavenging activities that enhance cellular defense mechanisms against cancer .

Antimicrobial Activity

In addition to its anticancer properties, 3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole exhibits antimicrobial effects against various pathogens:

- Bacterial Activity : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

- Antifungal Effects : The compound also demonstrates antifungal activity against Candida albicans, making it a potential candidate for treating fungal infections .

The biological activity of 3-methyl-2,3,4,4a,9,9a-hexahydro-1H-carbazole can be attributed to several mechanisms:

- Inhibition of Key Enzymes : Molecular docking studies suggest that the compound binds effectively to targets involved in cancer progression and survival pathways.

- Gene Expression Modulation : The compound influences the expression levels of genes associated with apoptosis and cell cycle regulation .

Case Studies

Several case studies have been conducted to evaluate the biological activity of carbazole derivatives:

- Study on MCF-7 Cells : A study assessed the effects of various carbazole derivatives on MCF-7 cells and found that certain derivatives significantly inhibited cell growth and induced apoptosis at low concentrations (IC50 values ranging from 0.38 µM to 4.99 µM) .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of carbazole derivatives and reported promising results against both bacterial and fungal strains .

Q & A

Q. Critical Reagents :

- NaBH₄ for regioselective reduction.

- DMF or THF as solvents to stabilize intermediates .

Q. Example Reaction Conditions :

| Step | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrazine reaction | Phenylhydrazine, 2-methylcyclohexanone, HCl | Tetrahydrocarbazole intermediate | |

| Reduction | NaBH₄, solvent control | Hexahydrocarbazole diastereomers |

How can computational methods (e.g., DFT) predict the electronic properties of 3-methylhexahydrocarbazole derivatives for optoelectronic applications?

Advanced Methodological Approach

Density Functional Theory (DFT) calculations optimize molecular geometries and calculate frontier orbitals (HOMO/LUMO) to assess charge-transfer efficiency. For example:

Q. Key Parameters :

- Basis sets (e.g., B3LYP/6-31G*) for accuracy.

- Excited-state calculations (TD-DFT) to model photophysical behavior .

What analytical techniques are essential for confirming the structure and stereochemistry of 3-methylhexahydrocarbazole derivatives?

Q. Basic Structural Characterization

Q. Advanced Techniques :

- 2D - HMBC : Maps nitrogen environments in heterocyclic derivatives .

- HPLC-MS : Detects impurities and quantifies diastereomeric excess .

How are photophysical properties (e.g., quantum yield, emission maxima) evaluated for optoelectronic applications?

Q. Methodological Workflow

- Photoluminescence (PL) Spectroscopy : Measures emission maxima and quantum yield (QY) using integrating spheres. Example: A 2,1,3-benzothiadiazole-derived carbazole achieved 62.6% QY in cyclohexane .

- Electrochemical Analysis : Cyclic voltammetry (CV) determines HOMO/LUMO levels for OLED/DSSC compatibility .

Q. Key Data :

| Derivative | Solvent | QY (%) | Emission Max (nm) | Application | Reference |

|---|---|---|---|---|---|

| S-based | Cyclohexane | 62.6 | ~650 (red) | OLED | |

| O-based | Toluene | 45.2 | ~620 (orange-red) | DSSC |

What strategies address diastereomer separation and purity challenges in synthetic workflows?

Q. Advanced Chromatographic Solutions

Q. Case Study :

- A 4a-methylhexahydrocarbazole synthesis yielded a 97:3 cis:trans ratio, confirmed by NMR .

How is 3-methylhexahydrocarbazole integrated into optoelectronic devices, and what performance metrics are evaluated?

Q. Device Fabrication Protocol

- OLEDs : Spin-coating the compound as an emissive layer (EML) in ITO/PEDOT:PSS/poly-TPD/EML/TPBi/LiF/Al structures. Metrics include:

- DSSCs : Adsorption onto TiO₂ photoanodes. Efficiency correlates with dye loading and charge recombination rates .

What biological evaluation pathways are applicable to assess 3-methylhexahydrocarbazole derivatives for medicinal chemistry?

Advanced Screening Workflow

While direct studies on the 3-methyl derivative are limited, analogous carbazoles are evaluated via:

- Kinase Inhibition Assays : Competitive binding to JAK3 active sites (IC₅₀ values via fluorescence polarization) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure apoptosis induction .

Q. Structural Insights :

- Pyrimidine-carbazole hybrids exhibit enhanced bioactivity via π-π stacking with DNA/proteins .

How do solvent polarity and substituent effects modulate the excited-state behavior of carbazole derivatives?

Q. Mechanistic Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.